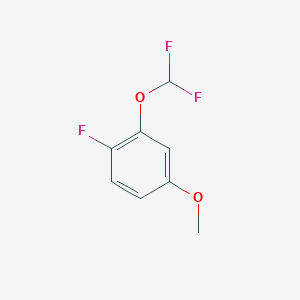

2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene

Description

Contextualization within Modern Organic Synthesis and Fluorine Chemistry

Modern organic synthesis has evolved into a sophisticated discipline focused on the efficient and selective construction of complex molecular architectures. cas.cnchinesechemsoc.org A significant sub-field that has garnered immense interest is fluorine chemistry. The introduction of fluorine atoms or fluorine-containing functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net This is attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. chinesechemsoc.org Consequently, the development of novel fluorination and fluoroalkylation methods is a key focus of contemporary synthetic chemistry. cas.cnspringernature.com

The synthesis of organofluorine compounds often requires specialized reagents and reaction conditions due to the unique reactivity of fluorine. soci.org Historically, the harsh conditions required for many fluorination reactions limited their broad application. However, recent decades have witnessed the development of milder and more selective methods, making a wider array of fluorinated compounds accessible for research and development. chinesechemsoc.orgnih.gov These advancements have paved the way for the exploration of intricate molecules like 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene.

Significance of Multifunctional Benzene (B151609) Derivatives in Contemporary Chemical Research

Benzene derivatives are fundamental building blocks in organic chemistry, serving as scaffolds for a vast number of pharmaceuticals, materials, and functional molecules. britannica.comijrar.org The strategic placement of multiple functional groups on a benzene ring allows for the fine-tuning of a molecule's properties. youtube.com This "multifunctionality" is a cornerstone of modern drug design and materials science, where precise control over electronic properties, lipophilicity, and steric profile is crucial. nih.govnih.gov

Fluorinated multifunctional benzene derivatives are particularly significant. The interplay between different fluorine-containing groups and other substituents on the aromatic ring can lead to synergistic effects, enhancing properties beyond the sum of individual contributions. mdpi.com These compounds are integral to the development of advanced materials such as liquid crystals and polymers with enhanced thermal stability and specific electronic characteristics. ijrar.org In medicinal chemistry, the presence of multiple fluorine-based substituents can improve metabolic stability, binding affinity to biological targets, and membrane permeability. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for Complex Fluorinated Aromatic Systems

Academic research in the field of complex fluorinated aromatic systems is vibrant and multifaceted. A major trajectory involves the development of novel synthetic methodologies. cas.cnsoci.org This includes the design of new fluorinating and fluoroalkylating agents that are more selective and easier to handle. chinesechemsoc.org There is also a strong focus on transition-metal-catalyzed reactions and photoredox catalysis to achieve previously challenging transformations under mild conditions. nih.gov These methods are crucial for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogs for structure-activity relationship studies.

Another significant research direction is the investigation of the fundamental properties of these molecules. This includes studying the conformational preferences, electronic effects, and non-covalent interactions involving fluorine. nih.gov Understanding these properties is essential for the rational design of new molecules with desired functions. Furthermore, there is a growing interest in the application of complex fluorinated aromatics in areas such as organocatalysis, polymer chemistry, and the development of new imaging agents for positron emission tomography (PET). mdpi.com

Rationale for In-depth Investigation of this compound

The compound this compound (CAS Number: 1261478-29-8) represents a compelling target for in-depth investigation due to its unique combination of functional groups. It features a difluoromethoxy group (-OCF₂H), a fluorine atom, and a methoxy (B1213986) group (-OCH₃) on a benzene ring. Each of these substituents imparts distinct electronic and steric properties, and their interplay is expected to result in a unique physicochemical profile.

The difluoromethoxy group is of particular interest as it can act as a lipophilic hydrogen bond donor, a property that is highly valuable in drug design. google.com The fluorine atom and the methoxy group are also well-established modulators of metabolic stability and receptor binding. The specific substitution pattern of this compound suggests potential applications as a key intermediate in the synthesis of novel pharmaceuticals or advanced materials.

Despite its potential significance, a thorough review of the scientific literature reveals a scarcity of detailed research on this specific compound. While general methods for the synthesis of fluorinated and difluoromethoxylated aromatic compounds are known, specific experimental data and characterization for this compound are not widely available. This knowledge gap provides a strong rationale for a focused investigation into its synthesis, properties, and potential applications, positioning it as a frontier molecule in the study of multifunctional aromatic fluorine compounds.

Detailed Research Findings

While specific experimental data for this compound is not extensively reported in publicly accessible literature, we can infer its likely properties and potential synthetic routes based on established principles of organic chemistry and data from closely related compounds.

Physicochemical Properties

Based on its chemical structure, several key physicochemical properties can be anticipated for this compound.

| Property | Predicted/Inferred Value | Basis for Prediction |

| Molecular Formula | C₈H₇F₃O₂ | From structure |

| Molecular Weight | 192.14 g/mol | Calculated from molecular formula |

| Physical State | Liquid | Based on supplier information |

| Purity | ≥97% | Based on supplier information |

| Boiling Point | Not available | Expected to be elevated due to polarity and molecular weight |

| Density | Not available | Expected to be greater than 1 g/mL due to fluorination |

| Solubility | Not available | Likely soluble in common organic solvents |

| Lipophilicity (logP) | Not available | The difluoromethoxy and fluoro groups are expected to increase lipophilicity compared to anisole (B1667542). |

This table is based on inferred data and information from chemical suppliers.

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step sequence, leveraging modern methods in organofluorine chemistry. A plausible synthetic strategy could start from a readily available substituted phenol (B47542).

One potential route could involve the difluoromethoxylation of a suitably substituted fluorophenol. The introduction of the difluoromethoxy group can be achieved using various reagents, such as chlorodifluoromethane (B1668795) (Freon 22), although its use is being phased out due to environmental concerns. google.com More modern and environmentally benign methods often employ difluorocarbene precursors. acs.org

Alternatively, the synthesis could proceed via the fluorination of a difluoromethoxy-substituted anisole derivative. Electrophilic fluorinating agents are commonly used for the direct fluorination of aromatic rings. springernature.com The regioselectivity of the fluorination would be directed by the existing methoxy and difluoromethoxy groups.

The reactivity of this compound is expected to be influenced by the electronic properties of its substituents. The fluorine atom and the difluoromethoxy group are electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

Spectroscopic Data

¹H NMR:

A singlet for the methoxy group protons (-OCH₃) is expected around 3.8-4.0 ppm.

A triplet for the proton of the difluoromethoxy group (-OCF₂H) is anticipated in the region of 6.5-7.5 ppm, with a characteristic coupling to the two fluorine atoms.

The aromatic protons would appear as complex multiplets in the aromatic region (6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by all three substituents.

¹³C NMR:

The carbon of the methoxy group would resonate around 55-60 ppm.

The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms.

The aromatic carbons will show distinct signals, with the carbons directly attached to fluorine and oxygen atoms exhibiting large C-F and C-O couplings, respectively.

¹⁹F NMR:

Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The latter would likely appear as a doublet due to coupling with the proton of the -OCF₂H group. The chemical shift of the aromatic fluorine would be indicative of its electronic environment. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPXIKEXKSLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Difluoromethoxy 1 Fluoro 4 Methoxybenzene

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(difluoromethoxy)-1-fluoro-4-methoxybenzene allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections involve the carbon-oxygen and carbon-fluorine bonds.

One plausible retrosynthetic pathway begins with the disconnection of the difluoromethoxy group, leading to a fluorinated and methoxylated phenol (B47542) intermediate. This approach is often favored due to the common methods available for the difluoromethoxylation of phenols. Further disconnection of the methoxy (B1213986) group would then lead to a difluorinated hydroquinone (B1673460) derivative. Alternatively, disconnection of the aromatic fluorine atom could be considered, which would lead to a substituted anisole (B1667542) or phenol derivative that would require a late-stage fluorination step.

A primary retrosynthetic approach would involve the following disconnections:

C-O (Difluoromethoxy): This disconnection points to a phenol precursor, which would undergo difluoromethylation.

C-F (Fluorine): This disconnection suggests a precursor that can be selectively fluorinated.

C-O (Methoxy): This disconnection leads back to a hydroquinone-type structure.

Considering these disconnections, a logical forward synthesis would likely start from a substituted hydroquinone or a related precursor.

Based on the retrosynthetic analysis, several key synthetic intermediates can be identified. A crucial starting material could be a selectively protected hydroquinone derivative, such as 4-methoxyphenol (B1676288). This compound provides the foundational aromatic ring with the correct oxygenation pattern at positions 1 and 4.

The corresponding synthons and their chemical equivalents are outlined in the table below:

| Synthon | Chemical Equivalent (Reagent) |

| F⁺ | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® |

| HCF₂⁺ | Chlorodifluoromethane (B1668795) (CHClF₂) |

| CH₃⁺ | Dimethyl sulfate (B86663), Methyl iodide |

The strategic selection of these reagents is critical for the successful synthesis of the target molecule. For instance, the choice of fluorinating agent will depend on the reactivity of the aromatic ring and the desired regioselectivity. Similarly, the conditions for difluoromethoxylation and methylation must be carefully controlled to avoid side reactions.

Targeted Fluorination Strategies for Aromatic and Aliphatic Ethers

The introduction of fluorine-containing groups onto the aromatic ring is a pivotal part of the synthesis. This involves both the formation of the difluoromethoxy group and the direct fluorination of the aromatic ring.

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and can improve metabolic stability. alfa-chemistry.combham.ac.uk The introduction of this group is typically achieved by the reaction of a phenol with a difluoromethylating agent. A common method involves the use of chlorodifluoromethane (CHClF₂) in the presence of a base. google.com

For the synthesis of this compound, a potential precursor would be 2-fluoro-5-methoxyphenol. The reaction of this phenol with chlorodifluoromethane under basic conditions would yield the desired difluoromethoxy ether. The regioselectivity is dictated by the position of the hydroxyl group on the precursor.

The reaction conditions for difluoromethoxylation are crucial and often require elevated temperatures and pressures. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. google.com

The introduction of a fluorine atom directly onto an aromatic ring can be accomplished through several methods, including electrophilic and nucleophilic fluorination reactions.

Electrophilic Fluorination: This approach involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. rsc.org The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. In a precursor such as 3-(difluoromethoxy)-4-methoxyphenol, the directing effects of the hydroxyl, methoxy, and difluoromethoxy groups would need to be carefully considered to achieve fluorination at the desired position. Palladium-catalyzed C-H fluorination is another emerging method for the direct introduction of fluorine. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): This method requires a precursor with a good leaving group (e.g., nitro or chloro) at the position where fluorine is to be introduced. The aromatic ring must be activated by electron-withdrawing groups. For example, a precursor such as 1-chloro-2-(difluoromethoxy)-4-methoxybenzene could potentially undergo nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride. nih.govrsc.org

Another established method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. nih.gov This would require the corresponding aniline (B41778) precursor.

The choice of fluorination method will depend on the availability of starting materials and the compatibility of the reagents with the other functional groups present in the molecule.

Methoxy Group Introduction and Orthogonal Manipulation

The methoxy group is a common substituent in many organic molecules and can be introduced through various methods. wikipedia.orgnih.govresearchgate.net In the context of synthesizing this compound, the methoxy group could be present in the starting material or introduced at a later stage.

If starting from a hydroquinone derivative, one of the hydroxyl groups would need to be selectively methylated. This can be achieved using a protecting group strategy. For example, one hydroxyl group could be protected, followed by methylation of the other, and then deprotection. A common methylating agent is dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. wikipedia.org

The electronic properties of the methoxy group are important to consider during the synthesis. It is an electron-donating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This directing effect will influence the regioselectivity of subsequent reactions, such as fluorination.

The stability of the methoxy group under the reaction conditions required for difluoromethoxylation and fluorination is also a critical factor. Fortunately, the ether linkage of the methoxy group is generally stable to many of the reagents used in these transformations. wikipedia.org

The following table summarizes some of the key reactions and reagents that could be employed in the synthesis of this compound.

| Reaction | Reagent(s) | Precursor Type |

| Difluoromethoxylation | CHClF₂, Base (e.g., NaOH, K₂CO₃) | Phenol |

| Aromatic Fluorination (Electrophilic) | NFSI, Selectfluor® | Electron-rich aromatic |

| Aromatic Fluorination (Nucleophilic) | KF, CsF | Activated aryl halide/nitro compound |

| Methylation | (CH₃)₂SO₄, K₂CO₃ or CH₃I, NaH | Phenol |

The successful synthesis of this compound would likely involve a multi-step sequence that carefully orchestrates the introduction of each functional group to ensure the correct regiochemistry. A possible forward synthetic route could start with 4-methoxyphenol, followed by ortho-fluorination, and then conversion of the phenol to the difluoromethoxy ether.

Sequential and Convergent Synthetic Routes

The construction of this compound can be approached through either a sequential (linear) or a convergent strategy. A sequential synthesis involves the stepwise modification of a single starting material, while a convergent approach would involve the synthesis of separate fragments that are later combined.

A common and logical stepwise approach to the synthesis of this compound would commence with a commercially available substituted benzene (B151609), such as 4-methoxyphenol. This strategy involves the sequential introduction of the fluorine and difluoromethoxy groups.

Proposed Synthetic Pathway:

A plausible and efficient synthetic route begins with the ortho-fluorination of 4-methoxyphenol to generate the key intermediate, 2-fluoro-4-methoxyphenol (B70217). This intermediate is a known compound and serves as a precursor in various chemical syntheses. chemimpex.com The subsequent step involves the O-difluoromethylation of the phenolic hydroxyl group to yield the final product.

Step 1: Ortho-fluorination of 4-methoxyphenol The selective introduction of a fluorine atom at the position ortho to the hydroxyl group of 4-methoxyphenol is a critical step. Electrophilic fluorinating agents are typically employed for this transformation. Reagents like Selectfluor (F-TEDA-BF4) are known to be effective for the fluorination of electron-rich aromatic systems such as phenols. nih.gov The directing effect of the hydroxyl and methoxy groups favors substitution at the positions ortho and para to them. Since the para position is blocked by the methoxy group, the fluorination is directed to the ortho position relative to the hydroxyl group.

Step 2: O-Difluoromethylation of 2-fluoro-4-methoxyphenol The introduction of the difluoromethoxy group is achieved by the reaction of 2-fluoro-4-methoxyphenol with a difluorocarbene precursor. rsc.org Common reagents for generating difluorocarbene (:CF2) include sodium chlorodifluoroacetate (ClCF2CO2Na) and other non-ozone-depleting sources. orgsyn.orgorgsyn.org The reaction proceeds via the generation of a phenoxide ion in the presence of a base, which then acts as a nucleophile to trap the electrophilic difluorocarbene. rsc.org This method is widely used for the synthesis of aryl difluoromethyl ethers. nih.govberkeley.edu

Table 1: Proposed Stepwise Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Methoxyphenol | Electrophilic fluorinating agent (e.g., Selectfluor) in a suitable solvent. | 2-Fluoro-4-methoxyphenol |

| 2 | 2-Fluoro-4-methoxyphenol | Difluorocarbene precursor (e.g., sodium chlorodifluoroacetate), base (e.g., KOH or NaOH), solvent (e.g., DMF or MeCN), heat. | This compound |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. cas.cn This approach can be hypothetically applied to the synthesis of this compound, offering alternative and potentially more efficient routes.

Late-Stage Fluorination: One LSF approach would involve the synthesis of a precursor molecule, such as 1-(difluoromethoxy)-3-methoxybenzene, followed by a regioselective C-H fluorination. Palladium-catalyzed methods have been developed for the ortho-C–H fluorination of phenol derivatives, often using a directing group to control the site of fluorination. acs.org While this would require additional steps to install and remove a directing group, it offers a high degree of control over the regioselectivity of the fluorination.

Late-Stage Difluoromethylation: Alternatively, a late-stage difluoromethylation could be performed on a pre-functionalized substrate like 2-fluoro-4-methoxyphenol. This is exemplified in the stepwise approach described above and is a well-established method for the late-stage introduction of the difluoromethoxy group onto phenol-containing molecules. rsc.org The mild conditions and tolerance of various functional groups in some modern difluoromethylation protocols make this a very attractive LSF strategy. berkeley.edu

Catalytic Systems and Reaction Conditions for Enhanced Synthetic Efficiency

To improve the efficiency, selectivity, and sustainability of the synthesis, various catalytic systems and optimized reaction conditions can be employed.

Transition metal catalysis plays a pivotal role in modern organic synthesis, including the formation of C-F and C-O bonds.

Aryl Fluoride Synthesis: Palladium-catalyzed fluorination of arylboronic acids or aryl trifluoroborates represents a significant advancement in the synthesis of aryl fluorides. nih.gov In a hypothetical convergent synthesis, one could envision the preparation of a suitably functionalized arylboronic acid precursor, which could then be subjected to a palladium-catalyzed fluorination.

Aryl Ether Synthesis: Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of aryl difluoromethyl ethers. springernature.com These methods often involve the coupling of an aryloxydifluoromethyl halide with an arylboronic acid, providing a convergent route to complex difluoromethylated biaryl ethers. While not directly applicable to the proposed linear synthesis of the target molecule, these methods highlight the power of transition metal catalysis in constructing the Ar-O-CF2 moiety.

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of each synthetic step.

For the O-difluoromethylation of 2-fluoro-4-methoxyphenol, several factors can be fine-tuned:

Difluorocarbene Precursor: While sodium chlorodifluoroacetate is a common and effective reagent, other precursors such as S-(difluoromethyl)sulfonium salts have also been developed. acs.org The choice of reagent can influence the reaction conditions and efficiency.

Base and Solvent: The choice of base (e.g., NaOH, KOH, LiOH) and solvent (e.g., DMF, MeCN, dioxane) can significantly impact the reaction rate and yield by affecting the solubility of the reactants and the generation of the phenoxide. orgsyn.orgacs.org

Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures, typically around 120 °C. orgsyn.org Careful temperature control is necessary to ensure efficient carbene generation without promoting side reactions.

Table 2: Key Parameters for Optimization of O-Difluoromethylation

| Parameter | Options | Considerations |

|---|---|---|

| Difluorocarbene Source | Sodium chlorodifluoroacetate, S-(difluoromethyl)sulfonium salts, difluorobromoacetic acid | Stability, commercial availability, reaction conditions, environmental impact. orgsyn.orgrsc.orgacs.org |

| Base | KOH, NaOH, LiOH | Strength, solubility, and effect on phenoxide formation. |

| Solvent | DMF, MeCN, Dioxane | Polarity, boiling point, and ability to dissolve reactants. |

| Temperature | 80-120 °C | Rate of difluorocarbene formation and reaction kinetics. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or GC to ensure completion. |

Green Chemistry Principles in Synthetic Design and Process Intensification

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include the use of safer reagents and solvents, and improving atom economy.

The use of non-ozone-depleting difluoromethylating agents, such as sodium chlorodifluoroacetate, is a significant improvement over older methods that used gaseous reagents like HCF2Cl (Freon 22). orgsyn.orgnih.gov Sodium chlorodifluoroacetate is a stable solid that is easier to handle and has a lower environmental impact. orgsyn.org

Further efforts to develop greener synthetic routes could focus on:

Catalytic Methods: Employing catalytic rather than stoichiometric reagents reduces waste. The development of catalytic methods for both fluorination and difluoromethylation is an active area of research.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives, or even performing reactions in aqueous media or under solvent-free conditions where possible.

Energy Efficiency: Utilizing milder reaction conditions, such as those enabled by photoredox catalysis for some difluoromethylation reactions, can reduce energy consumption. researchgate.net

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, could be achieved through the use of flow chemistry. A continuous flow setup for the difluoromethylation step, for example, could offer better temperature control, improved safety in handling reactive intermediates like difluorocarbene, and potentially higher yields and purity.

Development of Sustainable Reagents and Solvent Systems

Modern synthetic chemistry emphasizes the use of sustainable reagents and solvent systems to minimize environmental impact and enhance safety. sigmaaldrich.com The synthesis of this compound can be approached with these principles in mind by carefully selecting the difluoromethylating agent and the reaction medium.

A common and direct method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene precursor. orgsyn.orgnih.gov Traditional methods for generating difluorocarbene have often relied on reagents with significant environmental drawbacks. orgsyn.org However, recent advancements have provided more sustainable alternatives.

Sustainable Difluoromethylating Reagents:

One such sustainable reagent is sodium chlorodifluoroacetate (ClCF2CO2Na) . This commercially available and bench-stable solid serves as a difluorocarbene source upon heating. orgsyn.org Its use avoids harsh reaction conditions and toxic, environmentally harmful perfluorocarbons. orgsyn.org The reaction proceeds by the decarboxylation of the salt to generate the difluorocarbene intermediate, which then reacts with the phenoxide of 2-fluoro-4-methoxyphenol.

Another approach involves the use of S-(difluoromethyl)sulfonium salts . These reagents are also bench-stable and offer a practical method for the difluoromethylation of phenols under relatively mild conditions, typically in the presence of a base like lithium hydroxide (B78521). nih.gov

Visible-light photoredox catalysis represents a cutting-edge sustainable strategy. The use of difluorobromoacetic acid in the presence of a photocatalyst like fac-Ir(III)(ppy)3 under visible light irradiation provides a method for the difluoromethylation of phenols under mild conditions. researchgate.netresearchgate.net This approach minimizes the need for high temperatures and harsh reagents.

Sustainable Solvent Systems:

The choice of solvent is critical for developing a green synthetic process. Traditional solvents such as N,N-dimethylformamide (DMF) and dichloromethane, while effective, are coming under increased scrutiny due to their environmental, health, and safety profiles. whiterose.ac.uk Greener alternatives are being actively sought and implemented.

For the synthesis of this compound, solvents derived from renewable resources are preferable. 2-Methyltetrahydrofuran (2-MeTHF) , derived from sources like corncobs, is an excellent alternative to tetrahydrofuran (B95107) (THF). Cyclopentyl methyl ether (CPME) is another green solvent that offers advantages such as a higher boiling point, greater stability against peroxide formation, and hydrophobicity, which can simplify work-up procedures. Bio-based solvents like bio-acetone and bio-ethyl acetate (B1210297) are also becoming more readily available. sigmaaldrich.com

The use of aqueous systems or biphasic systems with water can also contribute to a more sustainable process by reducing the reliance on organic solvents. Phase transfer catalysis can be employed in such systems to facilitate the reaction between the aqueous phenoxide and the organic-soluble difluorocarbene precursor. dntb.gov.ua

| Reagent/Solvent | Sustainability Aspect | Reference |

| Sodium Chlorodifluoroacetate | Bench-stable solid, avoids toxic gases | orgsyn.org |

| S-(Difluoromethyl)sulfonium Salt | Bench-stable, mild reaction conditions | nih.gov |

| Difluorobromoacetic Acid (with photocatalysis) | Utilizes visible light, mild conditions | researchgate.netresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources | |

| Cyclopentyl Methyl Ether (CPME) | Higher stability, easier work-up | |

| Water | Reduces organic solvent waste | dntb.gov.ua |

Minimization of Byproduct Formation

In the synthesis of this compound via difluorocarbene insertion into the hydroxyl group of 2-fluoro-4-methoxyphenol, the formation of byproducts can occur, reducing the yield and complicating purification. Careful control of reaction conditions and reagent choice is crucial to minimize these side reactions.

Common Byproducts and Their Formation:

The primary side reactions in difluorocarbene chemistry with phenols involve the reaction of the highly reactive carbene with other nucleophiles present in the reaction mixture or with the solvent itself. cas.cn

One potential byproduct is the formate (B1220265) ester of the starting phenol, which can arise from the hydrolysis of the initially formed difluoromethyl ether under certain conditions. rsc.org The reaction of difluorocarbene with the base used to deprotonate the phenol can also lead to unwanted byproducts. cas.cn

Furthermore, if the aromatic ring of the phenol is sufficiently activated, C-H insertion of the difluorocarbene to form a difluoromethylated phenol is a possible, though generally less favorable, side reaction. In the case of 2-fluoro-4-methoxyphenol, the electron-donating methoxy group activates the ring, but O-H insertion is kinetically and thermodynamically favored.

Strategies for Minimizing Byproducts:

Control of Stoichiometry and Addition Rate: Careful control of the stoichiometry of the difluorocarbene precursor and the base is essential. A slow, controlled generation of the difluorocarbene can help to ensure that it reacts preferentially with the phenoxide rather than undergoing side reactions.

Optimization of Reaction Temperature: The temperature of the reaction can significantly influence the rates of competing reactions. Lowering the temperature can sometimes improve the selectivity for the desired O-difluoromethylation. cas.cn

Choice of Base: The nature of the base used can impact byproduct formation. A base that is sterically hindered or has low nucleophilicity may be less likely to react with the difluorocarbene. The choice of base can also influence the equilibrium between the phenol and the phenoxide, affecting the concentration of the active nucleophile.

Use of Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst can efficiently transport the phenoxide from the aqueous phase to the organic phase where the difluorocarbene is generated. This can enhance the rate of the desired reaction and minimize side reactions occurring in the bulk phases. dntb.gov.ua

Purification Techniques: Post-reaction purification is critical for removing any byproducts. Techniques such as extraction with appropriate solvents can help to remove polar byproducts. google.com For instance, washing the organic layer with an aqueous base can remove unreacted phenol. Chromatographic methods can be employed for the separation of closely related impurities.

| Byproduct Type | Formation Pathway | Minimization Strategy | Reference |

| Aryl Formate | Hydrolysis of the product | Control of water content, optimization of work-up | rsc.org |

| Carbene-Base Adducts | Reaction of difluorocarbene with the base | Use of non-nucleophilic or sterically hindered bases | cas.cn |

| C-H Insertion Products | Reaction of difluorocarbene with the aromatic ring | O-H insertion is generally favored; optimization of conditions | - |

| Diaryl Disulfides (in thiophenol reactions) | Oxidation of the starting material | Use of inert atmosphere, control of oxidant | acs.org |

By implementing these sustainable practices and strategies for byproduct minimization, the synthesis of this compound can be achieved in a more efficient, safe, and environmentally responsible manner.

Mechanistic Investigations of Reactions Involving 2 Difluoromethoxy 1 Fluoro 4 Methoxybenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring, which disrupts its aromaticity. masterorganicchemistry.comyoutube.com The substituents already present on the ring govern both the rate of reaction and the position of the incoming electrophile (regioselectivity). libretexts.org

The regiochemical outcome of an EAS reaction on 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene is determined by the directing effects of the existing substituents. These effects are a combination of inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system).

Methoxy (B1213986) Group (-OCH3): The methoxy group is a powerful activating group and a strong ortho, para-director. libretexts.orgyoutube.com Its oxygen atom possesses lone pairs that can be donated into the aromatic ring via resonance, significantly increasing the electron density at the ortho and para positions. This donation stabilizes the positive charge in the arenium ion intermediate when the attack occurs at these positions. libretexts.org

Fluoro Group (-F): Halogens like fluorine present a case of competing effects. Due to its high electronegativity, fluorine is strongly electron-withdrawing inductively, which deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org However, like the methoxy group, it has lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. researchgate.net In the competition between these effects, the deactivating inductive effect is generally stronger, but the resonance effect still dictates the ortho, para regioselectivity.

Difluoromethoxy Group (-OCHF2): The replacement of hydrogen atoms with fluorine atoms significantly alters the electronic properties compared to a methoxy group. The difluoromethoxy group is classified as a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.net This is due to the strong inductive pull of the two fluorine atoms. Hammett constant measurements confirm this, with positive values for both inductive (σI) and resonance (σR) parameters, indicating it acts as an electron acceptor through both pathways. nbuv.gov.ua Consequently, the -OCHF2 group is deactivating and is expected to be a meta-director relative to its own position.

Predicting the Site of Substitution: In this compound, the powerful activating and ortho, para-directing effect of the methoxy group at position 4 is expected to dominate.

Position 5: This position is ortho to the methoxy group and meta to both the fluoro and difluoromethoxy groups. Attack at this site is strongly favored due to stabilization from the -OCH3 group.

Position 3: This position is also ortho to the methoxy group. However, it is also ortho to the fluoro group and adjacent to the bulky difluoromethoxy group, which may introduce steric hindrance.

Position 6: This position is meta to the methoxy group and ortho to the difluoromethoxy group, making it highly disfavored.

Therefore, electrophilic attack is most likely to occur at position 5 , guided by the dominant activating effect of the methoxy group and facing less steric hindrance compared to position 3.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH3 | 4 | Weakly Withdrawing | Strongly Donating | Activating | ortho, para |

| -F | 1 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| -OCHF2 | 2 | Strongly Withdrawing | Weakly Withdrawing | Deactivating | meta |

The kinetics of EAS reactions are directly related to the stability of the transition state leading to the arenium ion. masterorganicchemistry.com The rate of reaction is faster when the energy of activation, which is the energy difference between the reactants and the transition state, is lower. libretexts.org The substituents on the benzene ring influence this activation energy by stabilizing or destabilizing the positively charged intermediate.

For this compound, the rate-determining step is the attack of an electrophile (E+) on the ring. The stability of the resulting arenium ion intermediates for attack at different positions can be compared:

Attack at C-5: The positive charge in the arenium ion can be delocalized onto the oxygen of the para-methoxy group, creating a highly stable resonance structure. This significantly lowers the activation energy for this pathway.

Attack at C-3: The positive charge can also be stabilized by the para-methoxy group. However, the transition state may be destabilized by the inductive effects of the adjacent fluoro and difluoromethoxy groups, and potentially by steric clash.

Attack at C-6: The positive charge in this intermediate cannot be effectively stabilized by the methoxy group through resonance. Furthermore, it is destabilized by the electron-withdrawing difluoromethoxy and fluoro groups. This pathway would have a much higher activation energy.

The reaction kinetics will overwhelmingly favor the pathway with the most stable transition state. Therefore, the rate of substitution at position 5 is expected to be significantly higher than at any other position.

| Position of Attack | Key Stabilizing/Destabilizing Factors for Arenium Ion | Predicted Relative Activation Energy | Predicted Reaction Rate |

| 3 | Stabilizing: Resonance with -OCH3. Destabilizing: Inductive effect of -F and -OCHF2; Steric hindrance. | Moderate | Slow |

| 5 | Stabilizing: Strong resonance with -OCH3. Destabilizing: Inductive effect of -F. | Low | Fast |

| 6 | Destabilizing: No resonance with -OCH3; Inductive effect of -OCHF2. | High | Very Slow |

The difluoromethoxy (-OCHF2) group is an interesting functional group that combines features of an ether and a polyfluoroalkyl group. researchgate.net Its influence on aromatic reactivity is primarily deactivating due to the strong electron-withdrawing inductive effect of the two fluorine atoms.

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Total Effect (σp) |

| -OCH3 | 0.27 | -0.43 | -0.16 |

| -OCHF2 | 0.22 | 0.07 | 0.29 |

| -CF3 | 0.45 | 0.08 | 0.53 |

| -NO2 | 0.65 | 0.13 | 0.78 |

Data is compiled from various sources for comparative purposes.

Nucleophilic Aromatic Substitution Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they are substituted with strong electron-withdrawing groups. libretexts.orgwikipedia.org The SNAr mechanism is typically a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comopenstax.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

For an SNAr reaction to occur, two main conditions must be met:

The ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgopenstax.org

There must be a good leaving group, which in the context of SNAr is not based on basicity but on its ability to stabilize the transition state.

In this compound, the fluoro group at position 1 can serve as the leaving group. The ring is activated towards nucleophilic attack at C-1 by the electron-withdrawing difluoromethoxy group located at the ortho position (C-2). Electron-withdrawing groups are crucial because they stabilize the negative charge of the intermediate Meisenheimer complex through resonance and/or induction. masterorganicchemistry.com

Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often reacting faster than chlorine, bromine, or iodine. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to (C-1) highly electrophilic and thus more susceptible to attack by a nucleophile. youtube.com This polarization strongly accelerates the initial addition step, overriding the fact that fluoride (B91410) is a poor leaving group in other substitution reactions like SN1 or SN2 due to the strength of the C-F bond. mdpi.com The presence of the ortho -OCHF2 group provides further activation for the displacement of the fluorine atom.

The primary SNAr pathway for this compound would involve the displacement of the fluoro group at C-1 by a nucleophile. However, other processes could potentially compete under specific reaction conditions.

Substitution at other positions: The C-F bond is the most likely site for nucleophilic attack due to the activation provided by the ortho -OCHF2 group. Other positions are not activated by suitably placed electron-withdrawing groups and lack a viable leaving group.

Elimination-Addition (Benzyne Mechanism): This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate through an elimination reaction, followed by the addition of a nucleophile. It typically requires very strong bases (like NaNH₂) and is not favored by the substitution pattern of this molecule. It is not considered a significant competitive pathway under standard SNAr conditions.

Dehydrofluorination: The use of a very strong, non-nucleophilic base could potentially lead to the elimination of hydrogen fluoride. One possibility is elimination from the difluoromethoxy group itself, though this is generally a difficult process. A more plausible, though still unlikely, scenario would be elimination involving a ring proton if conditions were harsh enough to favor a benzyne-type mechanism. researchgate.net

Transformations of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a critical functional moiety in medicinal chemistry, valued for its unique electronic properties and its role as a lipophilic hydrogen bond donor. researchgate.netresearchgate.net Understanding its reactivity and pathways for transformation is essential for the strategic design of complex molecules.

The cleavage of the difluoromethoxy group in aryl ethers is a challenging transformation due to the strength of the C-F and C-O bonds. However, specific pathways for its transformation can be envisaged, often involving reactive intermediates.

One potential pathway for the transformation of the -OCF₂H group involves the formation of a difluorocarbene (:CF₂) intermediate. nih.gov Under basic conditions, deprotonation of the difluoromethyl group can occur, followed by the elimination of the aryloxy group to release difluorocarbene. This highly reactive species can then be trapped by various nucleophiles. For instance, reactions of phenols with difluoromethyltriflate (HCF₂OTf) and a base like potassium hydroxide (B78521) are proposed to proceed through the in-situ generation of difluorocarbene, which is then trapped by the phenoxide. nih.gov This suggests a potential, albeit likely difficult, reverse pathway for the cleavage of the Ar-OCF₂H bond under specific basic conditions to yield a phenol (B47542) and difluorocarbene.

Another theoretical pathway for cleavage involves reductive processes. The reductive cleavage of aryl alkyl ethers using alkali metals like lithium can proceed via radical anion and dianionic intermediates, leading to the scission of either the Ar-O or the O-Alkyl bond. acs.org While aryl methyl ethers can show variable selectivity, computational studies on analogous aryl silyl (B83357) ethers suggest that Ar-O cleavage is favored for both the radical anion and dianionic species. acs.org By analogy, a single-electron transfer (SET) to this compound could initiate the cleavage of the Ar-OCF₂H bond.

Furthermore, defluorinative functionalization, typically applied to trifluoromethyl groups, provides a conceptual basis for the interconversion of the difluoromethoxy moiety. These reactions often proceed through radical intermediates generated via photoredox catalysis or the use of Lewis acids, allowing for the selective cleavage of a C-F bond and subsequent functionalization. ccspublishing.org.cn

The stability of the difluoromethoxy group is a key factor in its utility in various chemical applications. Detailed investigations have been conducted on the stability of fluoroalkyl groups on aromatic rings under both acidic and basic conditions. rsc.org Generally, fluorinated ether groups exhibit high stability compared to their non-fluorinated counterparts. For example, the trifluoromethoxy group is known for its remarkable resistance to metabolic breakdown and chemical degradation. mdpi.com

The difluoromethoxy group, while generally stable, can undergo reactions under specific conditions. Its reactivity is often centered on the weakly acidic proton, which can be abstracted by strong bases. acs.org This deprotonation is the first step toward generating difluorocarbene or masked Ar-CF₂⁻ nucleophiles, but it requires superbases, as the acidity of the Ar-OCF₂H proton is low. acs.org

The table below summarizes the general stability of aryl difluoromethoxy groups under various conditions, based on studies of related compounds. rsc.org

Reactivity of the Methoxy Group and its Derivatives

The methoxy group (-OCH₃) on the benzene ring of this compound is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). quora.comquora.com Its influence stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic π-system through resonance, which outweighs its inductive electron-withdrawing effect. quora.com This activation makes the aromatic ring significantly more nucleophilic than benzene itself. libretexts.org

In the context of this compound, the directing effects of the substituents must be considered collectively.

-OCH₃ group (at C4): Strongly activating, ortho, para-directing. It directs incoming electrophiles to positions 3 and 5.

-F group (at C1): Deactivating due to its strong inductive effect, but ortho, para-directing due to resonance. It directs towards positions 2 and 6.

-OCF₂H group (at C2): Electron-withdrawing and thus deactivating.

Considering these effects, the methoxy group is the most powerful activating group on the ring. Therefore, electrophilic attack is most likely to occur at the positions most activated by it, which are C3 and C5. Position C3 is sterically hindered by the adjacent -OCF₂H group at C2. Consequently, position C5 is the most probable site for electrophilic aromatic substitution .

The ether linkage of the methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (Sₙ2 mechanism), yielding a phenol (in this case, 5-(difluoromethoxy)-4-fluoro-2-iodophenol, assuming substitution at C5) and methyl iodide. Cleavage does not occur at the aryl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Radical Reactions and Single Electron Transfer Processes

The presence of fluoroalkyl groups and an electron-rich aromatic system suggests that this compound could participate in radical reactions or single-electron transfer (SET) processes under appropriate conditions.

SET processes can initiate radical formation. libretexts.orgsigmaaldrich.com The anisole (B1667542) moiety could, in principle, act as an electron donor under oxidative conditions to form a radical cation. Conversely, polyfluoroaromatic compounds can act as electron acceptors. fluorine1.ru The reduction potential of the molecule would determine its susceptibility to accepting an electron to form a radical anion. Formation of a radical anion could lead to the elimination of a fluoride ion or cleavage of the ether linkages, as discussed previously. acs.orgccspublishing.org.cn

Reactions involving the generation of difluoromethyl radicals (-CF₂H) are well-documented, often proceeding through photocatalytic pathways. researchgate.netnih.gov While these are typically used to synthesize difluoromethylated compounds, they establish the plausibility of involving the -OCF₂H group in radical processes. For example, photocatalysis can mediate the generation of difluoromethyl radicals from various precursors for addition to alkenes or arenes. sioc.ac.cn

Furthermore, radical attack on polyfluoroarenes is a known reaction class. fluorine1.ru Depending on the nature of the attacking radical and the reaction conditions, these reactions can proceed via the formation of intermediate cyclohexadienyl radicals (σ-complexes), which can then stabilize through dimerization, recombination, or defluorination to yield substitution products. fluorine1.ru The substituted benzene ring in this compound could be a substrate for such radical additions. The electrophilic CF₂Cl radical, for instance, has been shown to react with electron-rich positions on anisole derivatives. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's connectivity, stereochemistry, and dynamic processes.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. It is expected to show correlations between adjacent protons on the benzene (B151609) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the benzene ring and the methoxy (B1213986) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | 150-155 (C-F) | - |

| 2 | - | 140-145 (C-O) | H of OCHF₂ → C2 |

| 3 | 6.8-7.0 | 115-120 | H3 → C1, C2, C4, C5 |

| 4 | - | 155-160 (C-O) | H of OCH₃ → C4 |

| 5 | 6.9-7.1 | 118-123 | H5 → C1, C3, C4 |

| 6 | 7.0-7.2 | 120-125 | H6 → C1, C2, C4, C5 |

| OCH₃ | 3.8-3.9 | 55-57 | - |

| OCHF₂ | 6.5-7.5 (t) | 115-120 (t) | - |

Note: Predicted values are based on standard substituent effects on a benzene ring. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms within a molecule. azom.com The chemical shifts of the fluorine nuclei in this compound are influenced by the electronic effects of the other substituents on the aromatic ring.

The difluoromethoxy (-OCHF₂) group is known to be a moderate electron-withdrawing group, primarily through its inductive effect. The methoxy (-OCH₃) group, conversely, is an electron-donating group through resonance. The fluorine atom at the C1 position is also electron-withdrawing. These competing electronic effects will influence the electron density at each fluorine nucleus, which is reflected in their respective ¹⁹F chemical shifts.

The difluoromethoxy group is not conformationally rigid and can rotate around the C-O bond. This rotation is subject to an energy barrier, which can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the fluorine and hydrogen atoms of the difluoromethoxy group.

At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, the rate of rotation and the activation energy barrier for this process can be calculated. Studies on related difluoroacetamide oligomers have determined rotational barriers, highlighting the utility of this technique. The rotational barrier of the difluoromethoxy group in this specific molecule would be influenced by steric interactions with the adjacent fluorine atom at the C1 position and electronic interactions with the π-system of the benzene ring.

Mass Spectrometry for Fragmentation Pathway Determination and Isotopic Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides structural information.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₈H₇F₃O₂.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

While a detailed experimental MS/MS study for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of related aromatic ethers and fluorinated compounds. The fragmentation of anisole (B1667542), for example, often involves the loss of a methyl radical followed by the loss of carbon monoxide.

Table 2: Predicted Major Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| [M]⁺• | [M - •CH₃]⁺ | •CH₃ | Ion resulting from loss of the methoxy methyl group |

| [M]⁺• | [M - •OCHF₂]⁺ | •OCHF₂ | Ion resulting from cleavage of the difluoromethoxy group |

| [M - •CH₃]⁺ | [M - •CH₃ - CO]⁺ | CO | Loss of carbon monoxide from the phenoxy cation |

| [M]⁺• | [C₆H₄FO]⁺ | CH₂F₂O | Ion corresponding to a fluorophenoxide radical cation |

Note: These are plausible fragmentation pathways based on general principles of mass spectrometry. The relative abundances of these fragments would depend on the experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bonding Information

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and the elucidation of bonding arrangements within a molecule. For this compound, the analysis of its vibrational spectra provides distinct insights into its aromatic and fluorinated moieties.

Characteristic Absorption Frequencies of Aromatic and Fluorinated Moieties

The vibrational spectrum of this compound is characterized by absorption frequencies that are indicative of its specific structural components. The presence of the benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range.

The fluorinated substituents, the difluoromethoxy (-OCF₂H) group and the fluorine atom, introduce unique vibrational modes. The C-F stretching vibrations are known to be strong and typically fall within the 1400-1000 cm⁻¹ region of the infrared spectrum. The specific frequencies can be influenced by the electronic environment of the benzene ring. The difluoromethoxy group will exhibit characteristic stretching frequencies for the C-O and C-F bonds, as well as bending modes associated with the CHF₂ group. The methoxy (-OCH₃) group is identified by its characteristic C-H stretching and bending vibrations, as well as the C-O stretching mode.

A detailed breakdown of these characteristic frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H In-plane Bend | 1300 - 1000 | |

| C-H Out-of-plane Bend | 900 - 675 | |

| Fluorinated Moieties | C-F Stretch (Aryl-F) | 1250 - 1100 |

| C-F Stretch (-OCF₂H) | 1200 - 1000 | |

| Methoxy Group | C-H Stretch | 2950 - 2850 |

| C-O Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Analysis of Intramolecular Hydrogen Bonding

Based on the molecular structure of this compound, which lacks hydrogen bond donors (such as O-H or N-H groups), the potential for classical intramolecular hydrogen bonding is not applicable. The molecule contains potential hydrogen bond acceptors (the oxygen and fluorine atoms), but no acidic hydrogen atoms are present to form such bonds. Therefore, this type of interaction is not a significant feature of its molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. This technique allows for the precise determination of atomic positions, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions that govern the supramolecular assembly.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would yield precise measurements of its geometric parameters. The bond lengths within the benzene ring are expected to be in the range of 1.38 to 1.40 Å, characteristic of aromatic systems. The C-F bond length is anticipated to be around 1.35 Å. For the methoxy group, the C-O bond length would be approximately 1.37 Å for the aryl-O bond and 1.42 Å for the O-CH₃ bond. The difluoromethoxy group will have C-F bond lengths in the range of 1.33-1.35 Å and a C-O bond length similar to that of the methoxy group.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Aromatic C-C | 1.38 - 1.40 |

| Aromatic C-H | ~0.95 |

| C-F (Aryl) | ~1.35 |

| C-O (Methoxy) | ~1.37 (Aryl-O), ~1.42 (O-CH₃) |

| C-O (Difluoromethoxy) | ~1.37 (Aryl-O) |

| C-F (Difluoromethoxy) | 1.33 - 1.35 |

| Bond Angles (°) ** | |

| Aromatic C-C-C | ~120 |

| C-C-F | ~120 |

| C-O-C (Methoxy) | ~118 |

| F-C-F (Difluoromethoxy) | ~109.5 |

| Torsion Angles (°) ** | |

| Ar-C-O-C | Dependent on steric and electronic effects |

Analysis of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound, these interactions would likely include dipole-dipole interactions arising from the polar C-F and C-O bonds, as well as weaker van der Waals forces.

Computational Chemistry and Theoretical Modeling of 2 Difluoromethoxy 1 Fluoro 4 Methoxybenzene

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's reactivity, stability, and spectroscopic properties. For 2-(difluoromethoxy)-1-fluoro-4-methoxybenzene, computational methods can elucidate the distribution of electrons and the nature of its molecular orbitals.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For this compound, DFT calculations would reveal crucial bond lengths, bond angles, and dihedral angles that define its structure.

By systematically varying key dihedral angles, such as those associated with the rotation of the methoxy (B1213986) and difluoromethoxy groups, an energy landscape can be mapped. This landscape reveals the energies of different conformations, identifying the global minimum (the most stable conformer) and other local minima, as well as the energy barriers for interconversion between them.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Theoretical)

| Parameter | Predicted Value |

| C-O (methoxy) bond length | ~1.36 Å |

| C-O (difluoromethoxy) bond length | ~1.37 Å |

| C-F (ring) bond length | ~1.35 Å |

| C-F (difluoromethoxy) bond length | ~1.34 Å |

| Dihedral Angle (C-C-O-C, methoxy) | ~0° or ~180° (planar) |

| Dihedral Angle (C-C-O-C, difluoromethoxy) | Non-planar, dependent on stabilizing interactions |

Note: These are estimated values based on typical DFT calculations for similar aromatic ethers and fluorinated compounds. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the electronegative fluorine and difluoromethoxy substituents. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Theoretical Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the electron-donating methoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by the electron-withdrawing fluorine and difluoromethoxy groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate gap, indicating reasonable stability but potential for reactivity under specific conditions. |

| HOMO Distribution | Regions of high electron density available for donation. | Concentrated on the benzene (B151609) ring, particularly at positions ortho and para to the methoxy group, and on the oxygen atoms. |

| LUMO Distribution | Regions susceptible to nucleophilic attack. | Distributed across the aromatic ring, with notable density near the carbon atoms attached to the fluorine and difluoromethoxy groups. |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. walisongo.ac.id It helps in predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idyoutube.com

For this compound, the EPS map would likely show a negative potential around the oxygen atoms of the methoxy and difluoromethoxy groups due to their lone pairs of electrons. The fluorine atom attached to the ring would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the methyl and difluoromethyl groups would exhibit a positive potential. The aromatic ring itself would display a complex potential landscape, influenced by the competing electronic effects of the substituents.

Conformational Analysis and Energy Minima of Substituted Benzene Rings

The flexibility of the side chains in this compound gives rise to different spatial arrangements, or conformations, which can have distinct energies and properties.

The rotation around the C-O bonds of the methoxy and difluoromethoxy groups leads to the existence of rotational isomers, or rotamers. The methoxy group is generally expected to prefer a planar conformation, with the methyl group lying in the plane of the benzene ring to maximize conjugation between the oxygen lone pair and the aromatic π-system.

The conformational preference of the difluoromethoxy group is more complex. Studies on related compounds suggest that the OCF2H group may not lie in the plane of the aromatic ring. bham.ac.uk This is due to stereoelectronic effects, such as anomeric interactions, where there is a stabilizing interaction between the lone pair of the oxygen and the antibonding σ* orbitals of the C-F bonds. bham.ac.uk This can lead to a preference for a non-planar, or orthogonal, orientation of the difluoromethoxy group relative to the benzene ring.

The relative stability of the different conformers is determined by a delicate balance of steric and electronic effects, including non-covalent interactions within the molecule. In this compound, potential intramolecular interactions include:

Hydrogen Bonding: A weak intramolecular hydrogen bond could potentially form between the hydrogen atom of the difluoromethoxy group and the adjacent fluorine atom on the ring (C-H···F) or the oxygen of the methoxy group in certain conformations.

Dipole-Dipole Interactions: The polar C-F and C-O bonds create local dipoles, and the interactions between these dipoles will influence the preferred rotational conformations of the side chains.

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. For example, steric clash between the difluoromethoxy group and the adjacent fluorine atom could influence its rotational barrier.

Computational studies are essential to quantify the energetic contributions of these interactions and to determine the most stable conformations and the energy barriers between them.

Reaction Mechanism Modeling and Transition State Identification

Computational modeling serves as a powerful tool for investigating the reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, thereby elucidating the most probable pathways and identifying the high-energy transition states that govern the reaction rate.

Elucidation of Reaction Pathways and Energy Barriers

The elucidation of reaction pathways for this compound primarily involves modeling its behavior in characteristic aromatic reactions, such as electrophilic aromatic substitution (EAS). The substituents on the benzene ring—fluoro, methoxy, and difluoromethoxy groups—exert significant influence on the reactivity and regioselectivity of these reactions. ijrar.org

The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance (+M effect). The fluorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), yet it is also considered ortho, para-directing because of its lone pairs participating in resonance (+M effect). ijrar.org The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms, making it a deactivating group with meta-directing influence.

Computational studies on analogous substituted anisoles and fluorinated benzenes can be used to infer the likely reaction pathways. acs.orgnih.gov For an electrophilic attack, the positions ortho and para to the activating methoxy group are expected to be the most favorable sites. However, the presence of the other deactivating groups complicates the prediction.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the reaction coordinates for electrophilic attack at each possible position on the aromatic ring. nih.gov These calculations allow for the determination of the activation energy barriers for the formation of the sigma complex (also known as the arenium ion or Wheland intermediate) at each site. irjet.net The pathway with the lowest energy barrier is the most kinetically favored.

A hypothetical energy profile for the nitration of this compound can be computationally modeled. The relative energy barriers for the formation of the different possible regioisomeric sigma complexes would be calculated. It is anticipated that the directing effects of the substituents would lead to a complex energy landscape.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C3 | 18.5 | Major |

| C5 | 22.1 | Minor |

| C6 | 25.8 | Minor |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides robust methods for predicting the regioselectivity of reactions involving polysubstituted benzenes. libretexts.org For this compound, the regioselectivity of a reaction like electrophilic aromatic substitution is determined by the relative stabilities of the possible transition states leading to different isomers. chemrxiv.org

Methods like the RegioSQM, which calculates the free energies of protonated isomers, can offer rapid predictions of the most nucleophilic sites on an aromatic ring. chemrxiv.orgrsc.org By calculating the energy of the sigma-complex intermediates for electrophilic attack at each available carbon on the ring, a quantitative prediction of the major and minor products can be achieved. researchgate.net The isomer corresponding to the most stable intermediate is generally the one that is formed preferentially.

The stereoselectivity of reactions involving this compound would be relevant if a chiral center is formed. In such cases, computational modeling can be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.

Theoretical QSAR and Cheminformatics Applications in Scaffold Analysis

Theoretical Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are essential computational tools for analyzing molecular scaffolds and predicting their biological activities or physicochemical properties. nih.gov

Development of Molecular Descriptors for Property Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. deeporigin.com In QSAR modeling, these descriptors are used to build mathematical models that correlate the chemical structure with a specific activity or property. nih.gov For this compound, a variety of descriptors can be calculated to build predictive models for properties such as solubility, lipophilicity, or binding affinity to a biological target.

These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular shape and surface area.

For a QSAR study on a series of analogs containing the this compound scaffold, the following descriptors would be relevant for predicting a hypothetical biological activity:

Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Analysis

| Descriptor Class | Descriptor Name | Description | Potential Relevance |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | General size of the molecule. |

| Topological | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | Membrane permeability and drug transport. |

| Electronic | LogP | The logarithm of the partition coefficient between n-octanol and water. | Lipophilicity and bioavailability. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Nucleophilicity and reactivity. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Electrophilicity and reactivity. |

| 3D | Molecular Volume | The volume occupied by the molecule. | Steric interactions in a binding site. |

The development of a robust QSAR model involves the careful selection of relevant descriptors and the use of statistical methods like multiple linear regression or machine learning algorithms to build and validate the predictive model. nih.gov

Computational Ligand-Scaffold Interaction Analysis (focused on theoretical binding principles)

Computational methods are pivotal in understanding how a ligand, such as one containing the this compound scaffold, interacts with a biological target at the molecular level. nih.gov The fluorine atoms in the difluoromethoxy group and the single fluorine on the ring can significantly influence binding affinity through various non-covalent interactions. nih.gov

Theoretical analysis of ligand-scaffold interactions often involves molecular docking simulations to predict the binding pose of the ligand within the active site of a protein. This is followed by more rigorous calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), to estimate the binding free energy.

The key theoretical binding principles for this scaffold would include: